5-(Benzylamino)-1-propyl-1,2-dihydropyridin-2-one
Overview
Description
Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .
Synthesis Analysis
Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . A series of 5-benzylamine-substituted pyrimido[4,5-c]quinoline derivatives were synthesized with the goal of improving kinase inhibitor cellular potency and antiviral phenotypic activity while maintaining aqueous solubility .Molecular Structure Analysis
The molecular structure of benzylamine consists of a benzyl group attached to an amine functional group .Chemical Reactions Analysis
Benzylamines can undergo a variety of reactions. For example, they can be alkylated with alcohols using a Mn(I) pincer catalyst . They can also undergo oxidative debenzylation .Physical And Chemical Properties Analysis
The physical and chemical properties of benzylamine include a colorless appearance, characteristic odor, and it is miscible with water .Scientific Research Applications
Novel Psychoactive Benzofuran Derivatives
Research has investigated the acute toxicity associated with novel psychoactive benzofuran derivatives, sharing structural features with MDMA. The studies focused on substances such as N-methyl-5-(2 aminopropyl)benzofuran (5-MAPB), created by N-methylation of 5-(2-aminopropyl)benzofuran (5-APB), highlighting the importance of understanding the toxicity profile of these compounds for healthcare professionals and researchers in the field of medicinal chemistry (Hofer et al., 2017).
Biogenic Amines and Neurotransmitters
Studies have also explored the role of dihydropteridine reductase (DHPR) in liver, brain, and skin fibroblasts, underlining its significance in the regeneration of tetrahydrobiopterin, a cofactor essential in the hydroxylation of aromatic amino acid precursors for neurotransmitter biosynthesis. This research provides insight into disorders like hyperphenylalaninemia and highlights the importance of early diagnosis and treatment in managing such conditions (Butler et al., 1978).
Serotonin Transporter Imaging
Further research has investigated the use of radioligands like (11)C-N,N-Dimethyl-2-(2-amino-4-methylphenylthio)benzylamine ((11)C-MADAM) for PET studies of the serotonin transporter (5-HTT), emphasizing its potential in studying neuropsychiatric disorders. Such research is crucial in the development of diagnostic and therapeutic strategies for conditions related to neurotransmitter function (Lundberg et al., 2005).
Parkinsonism and Neurodegeneration
Investigations have also delved into the consequences of exposure to certain illicit drugs like 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), highlighting their potential to induce marked parkinsonism by damaging cells in the substantia nigra. Understanding the neurotoxic effects of such compounds is vital for neuroscientific research and developing treatments for neurodegenerative diseases (Langston et al., 1983).
Safety And Hazards
properties
IUPAC Name |
5-(benzylamino)-1-propylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-10-17-12-14(8-9-15(17)18)16-11-13-6-4-3-5-7-13/h3-9,12,16H,2,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCENZBWDNXXMNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=CC1=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzylamino)-1-propyl-1,2-dihydropyridin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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